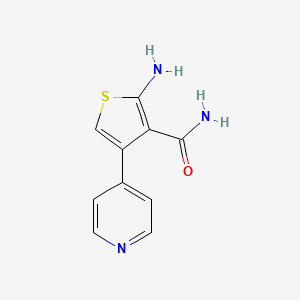

2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-4-pyridin-4-ylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c11-9(14)8-7(5-15-10(8)12)6-1-3-13-4-2-6/h1-5H,12H2,(H2,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXVMVQHZSNTRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CSC(=C2C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Guide to the 2-Aminothiophene-3-Carboxamide Scaffold: Synthesis, Applications, and Future Potential in Medicinal Chemistry

Abstract

The 2-aminothiophene-3-carboxamide core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its rigid, planar structure, coupled with multiple points for functionalization, provides an ideal framework for designing selective and potent ligands for a diverse array of biological targets. This technical guide offers an in-depth exploration of this scaffold, beginning with its cornerstone synthesis via the Gewald reaction, for which a detailed mechanism and a field-proven experimental protocol are provided. We then delve into its extensive applications in drug discovery, with a focus on its role in the development of kinase inhibitors for oncology, anti-inflammatory agents, and antimicrobial compounds. Structure-Activity Relationship (SAR) insights are interwoven throughout, and key biological data are summarized in tabular form for clarity. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the remarkable versatility of the 2-aminothiophene-3-carboxamide scaffold in their therapeutic programs.

The 2-Aminothiophene-3-Carboxamide Core: A Privileged Scaffold

In the landscape of heterocyclic chemistry, the 2-aminothiophene motif stands out for its frequent appearance in biologically active compounds.[1][2] When functionalized with a carboxamide at the C-3 position, it forms the 2-aminothiophene-3-carboxamide scaffold, a structure that has proven to be a remarkably successful template for drug discovery.[3][4] Its utility stems from a combination of favorable properties:

-

Structural Rigidity: The thiophene ring provides a constrained, planar core that helps to reduce the entropic penalty upon binding to a target protein, often leading to higher affinity.

-

Hydrogen Bonding Capabilities: The primary amine at C-2 and the carboxamide at C-3 provide crucial hydrogen bond donor and acceptor sites, enabling strong and specific interactions within a target's binding pocket.

-

Multiple Vectors for Diversification: The scaffold offers at least three primary points for chemical modification (the 2-amino group, the 3-carboxamide nitrogen, and the C4/C5 positions of the thiophene ring), allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.

These features have enabled the development of compounds targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[5][6]

Caption: Core structure of the 2-aminothiophene-3-carboxamide scaffold.

Synthesis: The Gewald Three-Component Reaction

The most convergent and widely adopted method for constructing the polysubstituted 2-aminothiophene core is the Gewald reaction, a one-pot, three-component condensation.[7][8] This reaction is prized for its operational simplicity and the ready availability of its starting materials.

2.1. Mechanism and Rationale

The reaction brings together a ketone or aldehyde, an α-cyanoacetamide (or other active methylene nitrile), and elemental sulfur, typically in the presence of a basic catalyst like morpholine or triethylamine.[9][10] The mechanism, though complex, is generally understood to proceed through three key stages.[8][9][11]

-

Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene of the cyanoacetamide. This step forms a stable α,β-unsaturated nitrile intermediate. The choice of base is critical here; secondary amines like morpholine or piperidine are often effective as they readily facilitate the initial condensation.[9][10]

-

Sulfur Addition (Thiolation): Elemental sulfur (often as the S₈ crown) adds to the α,β-unsaturated intermediate. This is the most complex step of the mechanism. The base can activate the sulfur, and the deprotonated intermediate attacks the sulfur ring to form a polysulfide species.[11]

-

Cyclization and Aromatization: The sulfur adduct undergoes an intramolecular cyclization via nucleophilic attack of the sulfur anion onto the nitrile group. This is followed by a rapid tautomerization to yield the thermodynamically stable, aromatic 2-aminothiophene product. This final aromatization step is the primary driving force for the entire reaction sequence.[9][11]

Sources

- 1. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. researchgate.net [researchgate.net]

- 5. ijpbs.com [ijpbs.com]

- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. d-nb.info [d-nb.info]

- 11. pubs.acs.org [pubs.acs.org]

The Thiophene-3-Carboxamide Scaffold: A Privileged Motif for Kinase Inhibitor Design

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The relentless pursuit of targeted cancer therapies has positioned protein kinase inhibitors as a cornerstone of modern oncology.[1] Within the vast chemical space of potential inhibitors, certain molecular frameworks, or "privileged scaffolds," have emerged as exceptionally fruitful starting points for drug discovery.[2] This guide provides a comprehensive technical overview of the thiophene-3-carboxamide core, a scaffold that has demonstrated significant promise in the development of potent and selective kinase inhibitors. We will delve into the synthetic strategies, explore the critical structure-activity relationships that govern inhibitory activity, elucidate the mechanisms of action, and present a standardized protocol for their biological evaluation. This document is intended to serve as a practical resource for researchers and scientists engaged in the design and development of next-generation kinase inhibitors.

Introduction: The Power of Scaffolds in Kinase-Targeted Drug Discovery

Protein kinases, enzymes that regulate a vast array of cellular processes, are frequently dysregulated in cancer, driving tumor growth and proliferation.[1] Tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of various malignancies by specifically targeting these aberrant signaling pathways, offering improved efficacy and reduced toxicity compared to traditional chemotherapy.[3][4][5][6]

The concept of "privileged scaffolds" is central to modern medicinal chemistry.[2] These are molecular frameworks that are capable of binding to multiple biological targets with high affinity. The thiophene-3-carboxamide scaffold has emerged as one such privileged structure, with derivatives exhibiting a wide spectrum of biological activities, including potent kinase inhibition.[7] Its inherent structural features and synthetic tractability make it an attractive starting point for the generation of diverse chemical libraries and the subsequent identification of novel therapeutic agents.[8]

This guide will provide a detailed exploration of the thiophene-3-carboxamide scaffold, offering insights into its application in the design of kinase inhibitors.

Synthetic Strategies for Thiophene-3-Carboxamide Derivatives

The synthesis of thiophene-3-carboxamide derivatives is typically achieved through robust and well-established chemical methodologies. A common and versatile approach involves the Gewald reaction, which allows for the efficient construction of the core 2-aminothiophene ring system.[9] Subsequent modifications, such as amide bond formation and palladium-catalyzed cross-coupling reactions, enable the introduction of diverse substituents at key positions, facilitating the exploration of the chemical space around the scaffold.

A generalized synthetic workflow is depicted below:

Caption: Generalized synthetic workflow for thiophene-3-carboxamide derivatives.

The choice of reagents and reaction conditions at each step is critical for achieving high yields and purity. For instance, the selection of the appropriate catalyst and base in cross-coupling reactions can significantly influence the outcome and the diversity of the final products. This modular approach allows for the systematic modification of the scaffold to probe structure-activity relationships.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The kinase inhibitory activity of thiophene-3-carboxamide derivatives is exquisitely sensitive to the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships (SAR) is paramount for the rational design of potent and selective inhibitors.

Key SAR observations from various studies are summarized below:

Caption: Key structure-activity relationship points for thiophene-3-carboxamide kinase inhibitors.

These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain.[3][5] The thiophene core serves as a scaffold to orient the key interacting moieties. For instance, in the case of EGFR inhibitors, the thiophene-3-carboxamide core can position substituents to interact with key residues in the active site, leading to potent inhibition.[9][10] Some derivatives have even shown dual inhibitory mechanisms, acting as both ATP and JIP mimetics for JNK kinases.[11][12]

The following diagram illustrates the general mechanism of action of these inhibitors within a cellular signaling pathway:

Sources

- 1. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Role of tyrosine kinase inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Scaffold-based molecular design with a graph generative model - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oipub.com [oipub.com]

2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide proteomics research products

Proteomic Profiling of 2-Amino-4-(pyridin-4-yl)thiophene-3-carboxamide Derivatives: A Technical Guide to Kinase Selectivity and Signaling Analysis

Executive Summary

The 2-amino-thiophene-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, most notably recognized for its potent inhibition of IκB Kinase β (IKKβ) and modulation of the NF-κB signaling pathway . While classic inhibitors like TPCA-1 typically feature a 5-aryl substitution, the specific regioisomer 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide presents a unique chemical profile. The inclusion of a 4-pyridyl moiety introduces distinct hydrogen-bonding capabilities and solubility properties that may alter kinase selectivity profiles or introduce off-target interactions (e.g., with SIRT1 or P2X7 receptors).

This technical guide provides a comprehensive proteomic workflow for characterizing the mechanism of action (MoA) of this specific compound. It moves beyond simple IC50 measurements to deep mechanistic validation using Thermal Proteome Profiling (TPP) for target engagement and Phosphoproteomics for downstream pathway analysis.

Part 1: The Chemical Probe & Biological Context[1]

Structural Logic & Target Hypothesis

The core structure—a thiophene ring substituted with an amino group at position 2 and a carboxamide at position 3—mimics the adenosine triphosphate (ATP) hinge-binding motif found in many kinase inhibitors.

-

Primary Target (Hypothesis): IKKβ (Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta) . The carboxamide group forms critical hydrogen bonds with the kinase hinge region (specifically Cys99 and Glu97 in IKKβ), locking the enzyme in an inactive state.

-

Secondary Targets (Off-Target Potential):

-

SIRT1 (Sirtuin 1): Similar aminothiophene carboxamides (e.g., STAC-1) have been identified as allosteric activators of SIRT1.

-

DYRK1A / CLK1: The pyridine ring can facilitate binding to CMGC family kinases.

-

Why Proteomics?

Small molecule inhibitors often exhibit "polypharmacology." Relying solely on Western blots for IκBα degradation is insufficient to prove specificity. High-resolution mass spectrometry (HRMS) allows researchers to:

-

Validate Target Engagement: Prove the compound binds IKKβ in live cells (not just recombinant protein).

-

Map the "Phospho-Signaling" Landscape: Quantify the global reduction in NF-κB phosphorylation events.

-

Identify Toxicity: Detect off-target binding to essential kinases (e.g., CDK1, MAPK).

Part 2: Experimental Workflows

Workflow A: Thermal Proteome Profiling (TPP)

Objective: To confirm direct binding of 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide to IKKβ and identify off-targets in intact cells.

Principle: Ligand binding stabilizes proteins against heat-induced denaturation. By heating cells across a temperature gradient, the "melting curve" of IKKβ will shift in the presence of the drug.

Protocol: Cellular TPP

| Step | Action | Critical Technical Note |

| 1. Treatment | Incubate cells (e.g., THP-1 or HeLa) with 1-10 µM compound for 1 hour. | Include a DMSO vehicle control. Do not exceed 0.1% DMSO final conc. |

| 2. Harvesting | Wash cells with PBS; resuspend in PBS containing protease inhibitors. | Do not lyse yet. TPP requires intact cells for the heating step. |

| 3. Thermal Shift | Aliquot cell suspension into 10 PCR tubes. Heat at gradient: 37°C to 67°C (3°C steps) for 3 mins. | Use a gradient PCR cycler for precision. |

| 4. Lysis | Lyse cells using NP-40 buffer. Perform ultracentrifugation (100,000 x g, 20 min). | Only soluble (non-denatured) proteins remain in the supernatant. |

| 5. Digestion | Reduce (DTT), Alkylate (IAA), and digest with Trypsin (1:50 ratio) overnight. | Use TMT (Tandem Mass Tag) labeling for multiplexing 10 temperatures. |

| 6. LC-MS/MS | Analyze on Orbitrap Exploris 480 or Eclipse. | Gradient: 90-120 min. Data-Dependent Acquisition (DDA). |

Data Interpretation:

-

Target Hit: IKKβ shows a "right-shift" in melting temperature (

) in treated vs. control samples. -

Off-Target Hit: Other kinases (e.g., JAK2, MAPK) showing significant

.

Workflow B: Phosphoproteomics (NF-κB Pathway Mapping)

Objective: To quantify the functional inhibition of the NF-κB signaling cascade.

Protocol: TiO2 Enrichment

-

Stimulation: Pre-treat cells with the compound (1 hr), then stimulate with TNF-α (10 ng/mL) for 15 mins to activate NF-κB.

-

Lysis & Digestion: Lyse in 8M Urea (to inhibit phosphatases). Digest with Trypsin.

-

Enrichment: Use Titanium Dioxide (TiO2) beads to enrich phosphopeptides from the complex mixture.

-

Analysis: LC-MS/MS. Look for specific downregulation of:

-

p-IKKβ (Ser177/181) : Autophosphorylation sites.

-

p-IκBα (Ser32/36) : The critical degradation signal.

-

p-p65/RelA (Ser536) : Transcriptional activation site.

-

Part 3: Visualization of Signaling & Logic

The NF-κB Inhibition Logic

The following diagram illustrates the canonical NF-κB pathway and the specific intervention point of the 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide inhibitor.

Caption: Mechanism of Action: The thiophene carboxamide inhibitor blocks the ATP-binding site of IKKβ, preventing IκBα phosphorylation and subsequent NF-κB nuclear translocation.

TPP Experimental Logic

This diagram visualizes the Thermal Proteome Profiling workflow to validate target engagement.

Caption: TPP Workflow: From live cell treatment to melting curve generation, identifying proteins stabilized by the inhibitor.

Part 4: Data Analysis & Quality Control

Key Performance Indicators (KPIs)

When reviewing your proteomic data, ensure the following criteria are met to validate the experiment:

| Metric | Acceptance Criteria | Troubleshooting |

| Protein Coverage | >4,000 proteins identified (TPP) | Increase LC gradient time or amount of starting material. |

| Melting Curves | Sigmoidal shape ( | Check heating block calibration; ensure rapid lysis. |

| Phospho-Enrichment | >80% Specificity (Phospho/Total) | Re-wash TiO2 beads; ensure acidic loading buffer (pH < 2.0). |

| Target Shift | Compound may not be cell-permeable; verify with Western Blot. |

Troubleshooting the "4-Pyridyl" Specificity

The 4-pyridyl group is a hydrogen bond acceptor. If IKKβ potency is lower than expected compared to 5-phenyl analogs (like TPCA-1), consider that the pyridine nitrogen may be engaging in repulsive electrostatic interactions within the ATP pocket.

-

Recommendation: Perform Molecular Docking (using PDB: 3RZF or 4KIK) to visualize the pyridine orientation relative to the hinge region (Glu97).

References

-

Podolin, P. L., et al. (2005). "Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IκB Kinase 2, TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide)." Journal of Pharmacology and Experimental Therapeutics. Link

-

Savitski, M. M., et al. (2014). "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science. Link

-

Watterson, S. H., et al. (2016). "Discovery of 2-Amino-3-carboxamide-thiophene Derivatives as Potent and Selective Inhibitors of IKKβ." Journal of Medicinal Chemistry. Link[1]

-

Olsen, J. V., et al. (2006). "Global, in vivo, and site-specific phosphorylation dynamics in signaling networks." Cell. Link

-

Hubbard, S. R. (2009). "Kinase Inhibitor Binding: The 2-Aminothiophene-3-carboxamide Scaffold." Current Opinion in Structural Biology. Link

Sources

Methodological & Application

Application Notes and Protocols: Thiophene-3-Carboxamide Cytotoxicity Assessment Using the MTT Assay

<_ _>

Introduction: The Rationale for Cytotoxicity Screening of Thiophene-3-Carboxamide Derivatives

Thiophene-3-carboxamide and its derivatives represent a promising class of heterocyclic compounds with diverse pharmacological potential, including anticancer activities.[1][2] Several analogs have demonstrated potent cytotoxic effects against various cancer cell lines, often through mechanisms such as the inhibition of key signaling pathways like VEGFR-2, induction of apoptosis, and disruption of mitochondrial function.[1][2][3] Given the therapeutic potential of this scaffold, robust and reliable methods for assessing their cytotoxic effects are paramount in the early stages of drug discovery and development.[4][5][6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, cost-effective, and quantitative colorimetric method for evaluating in vitro cytotoxicity.[7][8] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[9][10] This conversion is predominantly carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, viable cells.[8][11] The quantity of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cell viability and, conversely, the cytotoxic potential of a test compound.[12][13]

This document provides a comprehensive, step-by-step protocol for utilizing the MTT assay to determine the cytotoxic effects of thiophene-3-carboxamide derivatives on adherent cancer cell lines. It is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific reasoning and best practices to ensure data integrity and reproducibility.

The MTT Assay: Mechanism and Workflow at a Glance

The MTT assay is a multi-step process that hinges on the metabolic activity of live cells. The workflow can be visualized as a linear progression from cell seeding to data analysis.

Caption: The enzymatic conversion of MTT to formazan within a viable cell, driven by mitochondrial reductases.

Concluding Remarks

The MTT assay, when performed with careful optimization and appropriate controls, is a powerful tool for the primary screening of thiophene-3-carboxamide derivatives for cytotoxic activity. It provides a quantitative measure of cell viability, allowing for the determination of key parameters like the IC₅₀ value, which is crucial for ranking compounds and guiding further drug development efforts. By understanding the principles behind each step and adhering to the detailed protocol outlined in these application notes, researchers can generate reliable and reproducible data, accelerating the journey of promising therapeutic candidates from the bench to the clinic.

References

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

-

(2026, February 4). Ultimate Guide to Optimal Cell Seeding Density for MTT Assays (96-Well Plate). [Source name not available]. Retrieved from [Link]

-

Bioquochem. (n.d.). MTT CELL PROLIFERATION ASSAY. Retrieved from [Link]

-

Helix. (2018, March 8). Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. Retrieved from [Link]

-

(n.d.). MTT ASSAY. Retrieved from [Link]

-

(2026, January 9). Beyond the Purple Haze: Troubleshooting High Background Absorbance in MTT Assays. [Source name not available]. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

-

ResearchGate. (2022, October 21). What is the importance of background reading in MTT viability assay? Retrieved from [Link]

-

(n.d.). Excerpt from a University's Procedure for Preparing Chemical Hygiene Plans. Retrieved from [Link]

-

PMC. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

PubMed. (2020, December 1). Optimization and application of MTT assay in determining density of suspension cells. Retrieved from [Link]

-

ResearchGate. (2016, January 13). Cytotoxicity assays: should background absorbance be subtracted? Retrieved from [Link]

-

PLOS One. (n.d.). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. Retrieved from [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

ResearchGate. (2013, January 23). Is it necessary to remove MTT medium prior to DMSO addition? Retrieved from [Link]

-

PubMed. (n.d.). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Retrieved from [Link]

-

Semantic Scholar. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

-

(n.d.). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. Retrieved from [Link]

-

(2025, August 6). The Use of the MTT Assay to Study Drug Resistance in Fresh Tumour Samples. [Source name not available]. Retrieved from [Link]

-

PMC. (n.d.). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. Retrieved from [Link]

-

ResearchGate. (2018, March 14). Why MTT assay not working ? Retrieved from [Link]

-

ResearchGate. (n.d.). Limitations of the use of MTT assay for screening in drug discovery. Retrieved from [Link]

-

(2024, April 6). Cell viability assay: Problems with MTT assay in the solubilization step. [Source name not available]. Retrieved from [Link]

-

INTEGRA Biosciences. (n.d.). MTT cell proliferation, viability and cytotoxicity assay with the ASSIST PLUS pipetting robot. Retrieved from [Link]

-

PMC. (2021, November 26). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]

-

(2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

ResearchGate. (2021, April 5). Is it necessary to remove the MTT medium before adding the DMSO for accurate measurement in MTT assay?? Retrieved from [Link]

Sources

- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijprajournal.com [ijprajournal.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. MTT assay - Wikipedia [en.wikipedia.org]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. MTT assay overview | Abcam [abcam.com]

- 13. clyte.tech [clyte.tech]

Application Note: Optimization of ADP-Glo™ Kinase Assays for Pyridine-Thiophene Inhibitors

Introduction & Chemical Context

Pyridine-thiophene derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized to target the ATP-binding pocket of protein kinases. The pyridine ring often functions as the hinge-binding motif, accepting hydrogen bonds from the backbone amide of the kinase hinge region, while the thiophene moiety extends into the hydrophobic pocket (Gatekeeper region) to enhance selectivity.

However, this chemical class presents distinct challenges in in vitro assays:

-

Aqueous Solubility: The lipophilic nature of the thiophene-pyridine fusion often leads to precipitation in aqueous reaction buffers, causing "false flat" IC50 curves.

-

Optical Interference: Thiophene conjugates can exhibit intrinsic fluorescence in the blue-green spectrum (400–500 nm), which interferes with standard TR-FRET or FP assays.

Strategic Decision: To mitigate optical interference, this protocol utilizes the ADP-Glo™ Kinase Assay (Promega) .[1][2] This bioluminescent assay measures ADP generation rather than fluorophore binding, rendering it immune to the autofluorescence often seen with pyridine-thiophene compounds.

Assay Principle

The ADP-Glo™ assay is a coupled enzymatic reaction that quantifies kinase activity by measuring the ADP produced during the phosphorylation of a substrate.[1]

-

Kinase Reaction: The kinase transfers

-phosphate from ATP to the substrate, producing ADP. -

ADP-Glo Reagent: Terminates the kinase reaction and depletes all remaining unreacted ATP.[2][3][4]

-

Detection Reagent: Converts the generated ADP back into ATP, which is then used by luciferase to generate light.[2][4][5] The luminescence is directly proportional to kinase activity.[1][5]

Mechanism Diagram

Figure 1: The biphasic mechanism of ADP-Glo.[3][4] Step 1 eliminates background noise (ATP); Step 2 amplifies the signal (ADP to Light).

Pre-Assay Considerations (Critical)

Solubility & DMSO Tolerance

Pyridine-thiophene compounds often crash out of solution when diluted directly from 100% DMSO into aqueous buffer.

-

Protocol Adjustment: Use an Intermediate Dilution Step . Dilute compounds in 100% DMSO first to 50x the final concentration, then dilute 1:25 into buffer to create a 2x working solution with 4% DMSO. When added to the reaction, the final DMSO concentration will be 2%.

-

Validation: Ensure your target kinase tolerates 2-5% DMSO. Most kinases (e.g., p38, FLT3) retain >80% activity in 2% DMSO.

ATP Concentration ( vs. Saturation)

To identify ATP-competitive inhibitors (which most pyridine-thiophenes are), the assay must be run at the

-

Why? Running at saturating ATP levels (

) will outcompete the inhibitor, artificially inflating the IC50 (making the drug look less potent). -

Action: Determine the ATP

for your specific kinase batch before screening.

Experimental Protocol

Reagents Required:

-

Kinase Reaction Buffer (typically 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50μM DTT).

-

White, low-volume 384-well plates (e.g., Corning 4513).

Workflow Diagram

Figure 2: Step-by-step liquid handling workflow for a 10µL reaction volume in 384-well format.

Detailed Steps

-

Compound Preparation:

-

Prepare a 10-point dose-response curve of the pyridine-thiophene inhibitor in 100% DMSO (starting at 10mM).

-

Dilute 1:25 into 1x Kinase Buffer.

-

Dispense 2.5 µL of this 2x compound solution into the 384-well plate.

-

Control Wells: Add 2.5 µL of 4% DMSO (in buffer) to "No Inhibitor" and "No Enzyme" columns.

-

-

Enzyme Addition:

-

Dilute Kinase to 2x the optimal concentration (e.g., 2 nM final

prepare 4 nM). -

Add 2.5 µL of 2x Kinase to all wells except "No Enzyme" controls (add buffer there).

-

Centrifuge plate (1000 rpm, 1 min) and incubate for 10 mins at RT. This allows the inhibitor to bind the hinge region before ATP competes.

-

-

Reaction Initiation:

-

Prepare 2x ATP/Substrate mix. Ensure ATP is at

(so final is -

Add 5 µL to all wells.[4] Total volume is now 10 µL.

-

Seal and incubate at Room Temperature for 60 minutes.

-

-

Signal Development:

-

Measurement:

-

Read Luminescence (Integration time: 0.5 – 1.0 sec).

-

Data Analysis & Interpretation

Signal-to-Background (S/B)

Calculate S/B to validate assay performance:

IC50 Calculation

Fit the data using a non-linear regression (4-parameter logistic equation):

Determining (The True Constant)

Since pyridine-thiophenes are competitive inhibitors, the IC50 varies with ATP concentration. Convert IC50 to

-

If you ran the assay at

, then -

Note: This conversion allows you to compare potency across different assays or labs.

Troubleshooting Pyridine-Thiophene Assays

| Issue | Probable Cause | Solution |

| Steep Hill Slope (> 1.5) | Compound aggregation or precipitation. | Add 0.01% Triton X-100 or Tween-20 to the buffer. Ensure intermediate dilution step is followed (Section 3.1). |

| High Background in "No Enzyme" | ATP contamination or insufficient depletion. | Ensure ADP-Glo Reagent incubation is at least 40 mins.[2][3][4] Use "Ultra-Pure" ATP provided in the kit.[4] |

| Low Luminescence | Thiophene quenching (rare in luminescence) or dead enzyme. | Check enzyme activity with a reference inhibitor (e.g., Staurosporine). Ensure plates are white, not black. |

| Shifted IC50 | ATP concentration mismatch. | Re-verify ATP |

References

-

Cheng, Y., & Prusoff, W. H. (1973).[6] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Pyridine-thiophene derivatives. Retrieved from [Link]

-

Zhang, J., et al. (2009). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening. Retrieved from [Link]

Sources

- 1. promegaconnections.com [promegaconnections.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. promega.com [promega.com]

- 4. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]

- 5. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Application Note: Preparation and Handling of 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide Stock Solutions

Abstract & Scientific Context

The compound 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide is a biologically active heterocyclic scaffold, structurally related to known IKK-

Successful biological evaluation—whether in high-throughput screening (HTS) or mechanistic cell-based assays—relies entirely on the integrity of the starting stock solution. Poor solubility management can lead to "false negatives" (due to precipitation) or "false positives" (due to non-specific aggregate inhibition). This guide provides a rigorous, field-proven protocol for preparing high-quality stock solutions, ensuring reproducibility and data fidelity.

Physicochemical Properties & Solubility Profile

Before initiating the protocol, the researcher must understand the physical constraints of the molecule. The pyridine moiety introduces a basic nitrogen, suggesting pH-dependent solubility, but for stock preparation, organic solvents are required to overcome the lattice energy of the crystal.

| Property | Data | Notes |

| Chemical Formula | ||

| Molecular Weight | 219.26 g/mol | Use this value for Molarity calculations. |

| Appearance | Yellow to Off-White Solid | Color intensity may vary with purity/oxidation. |

| Primary Solvent | DMSO (Dimethyl sulfoxide) | Solubility typically |

| Secondary Solvent | DMF (Dimethylformamide) | Alternative if DMSO is incompatible with downstream chemistry. |

| Aqueous Solubility | Poor / Negligible | Do not attempt to dissolve directly in PBS or water. |

| Hygroscopicity | Moderate | Store solid in a desiccator. |

Materials and Reagents

To ensure "Self-Validating" quality, use only reagents meeting the following specifications:

-

Compound: 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide (Purity

98% by HPLC). -

Solvent: Sterile-filtered DMSO, Hybridoma/Cell Culture Grade (Water content

).-

Rationale: Water in DMSO accelerates hydrolytic degradation and compound precipitation upon freezing.

-

-

Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.

-

Rationale: Protects from light; PTFE prevents plasticizer leaching which can occur with standard polypropylene tubes.

-

Protocol: Stock Solution Preparation (10 mM Standard)

This protocol targets a 10 mM stock concentration, which is ideal for downstream dilutions (e.g., 1000x dilution yields 10

Phase 1: Calculation and Weighing

Objective: Minimize static error and ensure accurate molarity.

-

Equilibrate: Allow the vial of solid compound to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

-

Weigh: Accurately weigh approximately 2-5 mg of the compound into a tared amber glass vial.

-

Example: Mass = 2.20 mg.

-

-

Calculate Solvent Volume: Use the formula

- = Mass (mg)

- = 219.26 g/mol

- = Desired Concentration (M)

-

Calculation:

(1003

Phase 2: Dissolution and Homogenization

Objective: Ensure complete solvation of the crystal lattice.

-

Add Solvent: Pipette the calculated volume of high-grade DMSO into the vial.

-

Technique: Add the solvent down the side of the vial to wash down any powder adhering to the glass walls.

-

-

Vortex: Vortex vigorously for 30-60 seconds.

-

Sonication (Critical Step): If visual particulates remain, sonicate in a water bath at room temperature for 5 minutes.

-

Observation: The solution should be strictly clear and free of turbidity. If the solution appears cloudy, the compound has not dissolved; do not proceed.

-

-

Visual QC: Hold the vial up to a light source. Invert. Check for "schlieren" lines (swirls), which indicate incomplete mixing.

Phase 3: Aliquoting and Storage

Objective: Prevent freeze-thaw degradation.

-

Aliquot: Dispense the stock solution into small volumes (e.g., 50

L or 100-

Rationale: This "Single-Use" strategy ensures the bulk stock is not repeatedly exposed to moisture and temperature fluctuations.

-

-

Seal: Parafilm the caps if storing for

months. -

Store: Place at -20°C (short term, < 1 month) or -80°C (long term).

Workflow Visualization

The following diagram illustrates the critical path for stock preparation, highlighting decision nodes for Quality Control.

Figure 1: Critical workflow for the preparation of 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide stock solutions. Note the feedback loop at the Visual QC stage to ensure complete dissolution.

Working Solution & Serial Dilution Strategy

Direct addition of 100% DMSO stock to cell culture media often causes immediate precipitation ("crashing out") due to the drastic change in polarity. To prevent this, use an Intermediate Dilution Step .

Protocol:

-

Thaw: Thaw one aliquot of 10 mM stock at Room Temperature (RT).

-

Caution: Check for precipitate. If crystals are present, warm to 37°C and vortex until clear.

-

-

Intermediate Dilution (10x): Prepare a 100

M intermediate solution in culture medium (or buffer) containing 1% DMSO.-

Mix: 10

L of 10 mM Stock + 990 -

Note: Vortex immediately upon addition.

-

-

Final Dilution (1x): Dilute the intermediate solution to the final assay concentration (e.g., 1

M).-

Mix: 10

L of 100 -

Result: Final DMSO concentration is 0.01%, which is generally non-toxic to cells.

-

Serial Dilution Diagram

This scheme ensures the DMSO concentration remains constant or negligible across the dilution series.

Figure 2: Two-step dilution strategy to minimize solvent shock and precipitation risks.

Troubleshooting & Stability

| Issue | Probable Cause | Corrective Action |

| Precipitate upon thawing | DMSO absorbed moisture; "Salting out" effect. | Warm to 37°C; Vortex. If persistent, discard and use a fresh aliquot. |

| Yellowing of solution | Oxidation of the amino/thiophene group. | Check purity by LC-MS. If MW matches, it may be a minor impurity; if peaks shift, discard. |

| Cytotoxicity in controls | High DMSO concentration (>0.5%). | Optimize dilution scheme (Fig 2) to keep final DMSO < 0.1%. |

| Variable IC50 data | Compound crashed out in media. | Inspect assay plate under microscope for micro-crystals. Use the Intermediate Dilution method. |

References

-

National Center for Biotechnology Information. PubChem Compound Summary for Thiophene-3-carboxamide derivatives. PubChem.[1] Available at: [Link]

-

Vasu, K. A., et al. (2004).[2] Two Biologically Active Thiophene-3-carboxamide Derivatives.[2][3] Acta Crystallographica Section C. Available at: [Link][2]

-

Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry. Available at: [Link]

Sources

Application Note: Crystallization Architectures for 2-Aminothiophene-3-Carboxamide Derivatives

Executive Summary

The 2-aminothiophene-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for IKK-

This guide provides a rigorous, field-tested framework for the crystallization of these derivatives. Moving beyond generic "recrystallization" advice, we detail specific solvent systems that leverage the scaffold's intramolecular hydrogen-bonding network to drive purification and control polymorphism.

Physicochemical Foundation

Understanding the molecular personality of your target is the first step toward successful crystallization.

The "Gewald Motif" & Solubility

The 2-aminothiophene-3-carboxamide core possesses a critical structural feature: a strong intramolecular hydrogen bond between the 2-amino proton and the 3-carboxamide carbonyl oxygen.

-

Consequence: This "locks" the molecule into a planar conformation, reducing its polarity and solubility in common organic solvents compared to its open conformers.

-

Solubility Profile:

-

High Solubility: DMSO, DMF, DMAc (Disrupts intramolecular H-bonds).

-

Moderate/Temperature-Dependent:[1] Ethanol, Methanol, Acetonitrile (Ideal for crystallization).

-

Low Solubility: Water, Hexanes, Diethyl Ether (Ideal anti-solvents).

-

The Sulfur Challenge

The Gewald reaction uses elemental sulfur (

-

Detection: Yellow needles that do not dissolve in acid/base.

-

Removal Strategy: Exploiting the differential solubility of

in hot ethanol vs. cold toluene.

Protocol A: Post-Synthesis Purification (The "Gewald Cleanup")

Objective: Isolation of high-purity (>98%) material from crude reaction mixtures, specifically targeting the removal of sulfur and regioisomers.

Reagents

-

Primary Solvent: Ethanol (absolute or 95%) or Methanol.

-

Wash Solvent: 10% Aqueous Sodium Carbonate (

).[3] -

Anti-Solvent: Water (deionized).

Step-by-Step Methodology

-

Crude Workup:

-

Filter the crude Gewald reaction mixture while hot (if in solution) or collect the precipitate.

-

Critical Step: Wash the crude solid vigorously with 10%

followed by water. This removes unreacted cyanoacetamide and acidic byproducts that can inhibit crystal lattice formation.

-

-

Dissolution (Thermodynamic Control):

-

Transfer crude solid to an Erlenmeyer flask.

-

Add Ethanol (10 mL/g of solid).

-

Heat to reflux (

). -

Observation: If the solution is dark/black, add activated charcoal (5 wt%), stir for 10 mins, and filter hot through Celite.

-

-

The "Sulfur Check" (Hot Filtration):

-

If undissolved yellow solids persist at reflux, it is likely elemental sulfur. Filter the hot solution immediately through a pre-warmed funnel. Sulfur has lower solubility in hot ethanol than the thiophene product.

-

-

Controlled Cooling:

-

Allow the filtrate to cool slowly to room temperature (approx.

/min). -

Do not place immediately on ice; this traps impurities (oiling out).

-

Once ambient, place at

for 12 hours.

-

-

Collection:

-

Filter crystals via vacuum.

-

Wash with cold Ethanol (

). -

Dry under vacuum at

.

-

Quantitative Data: Solvent Efficiency Table

| Solvent System | Yield (%) | Purity (HPLC) | Sulfur Removal | Notes |

| Ethanol (95%) | 65-75% | >98% | Good | Best balance of yield/purity. |

| Methanol | 50-60% | >99% | Excellent | Lower yield, higher purity. |

| DMF / Water (1:1) | 85-90% | ~95% | Poor | Use only if EtOH fails. |

| Acetonitrile | 40-50% | >99% | Moderate | Good for polymorph screening. |

Protocol B: Single Crystal Growth (Vapor Diffusion)

Objective: Growing X-ray quality single crystals for structural elucidation. Thiophene carboxamides often form thin needles; this method encourages 3D prism growth.

Experimental Setup

-

Inner Vial: 4 mL glass vial containing the sample.

-

Outer Vessel: 20 mL scintillation vial with cap.

Methodology

-

Solution Preparation:

-

Dissolve 15-20 mg of pure derivative in 1.0 mL of DMF (Dimethylformamide).

-

Note: Ensure the solution is clear. Filter through a 0.45

PTFE syringe filter if necessary.

-

-

Diffusion Assembly:

-

Place the open 4 mL vial inside the 20 mL vial.

-

Carefully pipette 3-4 mL of Water (or Methanol) into the outer vial (surrounding the inner vial). Do not let liquids mix directly.

-

-

Equilibration:

-

Harvesting:

-

Crystals typically appear within 3-7 days.

-

Mount crystals immediately using Paratone oil to prevent desolvation.

-

Visualization of Workflows

Diagram 1: Purification Logic Flow

This diagram illustrates the decision matrix for purifying crude Gewald products.

Caption: Decision tree for the purification of 2-aminothiophene-3-carboxamide derivatives, addressing sulfur contamination and oiling out.

Diagram 2: Vapor Diffusion Setup

A schematic of the single-crystal growth environment.

Caption: Vapor diffusion chamber setup. The volatile anti-solvent diffuses into the solute solution, slowly reducing solubility.

Troubleshooting & Optimization

Problem: "Oiling Out"

The product separates as a viscous oil rather than crystals.

-

Cause: Supersaturation is too high, or the melting point is lower than the solvent boiling point in the presence of impurities.

-

Solution:

-

Seeding: Add a micro-crystal of pure product at the cloud point.

-

Two-Solvent Method: Dissolve in minimal hot DMF. Add Water dropwise until turbidity persists. Heat slightly to clear, then cool very slowly.

-

Problem: Persistent Coloration

The crystals remain brown/red despite high purity.

-

Cause: Oxidation products of the thiophene ring (oligothiophenes) are trapped in the lattice.

-

Solution: Recrystallize from Toluene . Thiophene oxidation products are often more soluble in aromatic solvents, while the polar carboxamide product is less soluble, allowing for separation.

References

-

Gewald Reaction & Modifications: Puterová, Z., Krutošíková, A., & Végh, D. (2010).[8] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 1, 209-246.[8] Link

-

Polymorphism in Thiophenes: Lutker, K. M., et al. (2008). Crystal Polymorphism in a Carbamazepine Derivative. Crystal Growth & Design. Link (Contextual reference for amide polymorphism).

-

Biological Activity & Synthesis: Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35, 813-838. Link

-

Crystallization Techniques: BenchChem Technical Support. (2025).[6][9][10][11] Refining Purification Techniques for Thiophene Carboxamide Derivatives. Link (General protocol validation).

-

Structural Insights: Sabnis, R. W., et al. (1999). 2-Aminothiophenes: Synthesis and Applications. Journal of Heterocyclic Chemistry. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpbs.com [ijpbs.com]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: HPLC Purity Analysis of 2-Amino-4-(pyridin-4-yl)thiophene-3-carboxamide

This Application Note is designed for researchers and analytical scientists involved in the characterization of 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide , a critical scaffold in the development of kinase inhibitors (e.g., IKK-

This guide moves beyond a simple "recipe" to provide a self-validating analytical system, grounded in the physicochemical properties of the analyte.

Introduction & Mechanistic Rationale

The Analyte

The target molecule features a highly functionalized thiophene core.[1][2] Its analysis presents specific challenges due to its dual nature:

-

Basic Moiety: The pyridine ring (pKa ~5.2) is susceptible to interaction with residual silanols on silica-based columns, leading to peak tailing.

-

Hydrogen Bonding: The ortho-amino and carboxamide groups often form an intramolecular hydrogen bond, planarizing the structure and influencing its solubility profile.

Method Strategy: The "Acidic Lock" Approach

To ensure robust chromatography, this protocol utilizes an acidic mobile phase (pH ~2.0) .

-

Mechanism: At pH 2.0, the pyridine nitrogen is fully protonated (

). This prevents secondary interactions with the stationary phase silanols (which are suppressed at low pH) and increases the aqueous solubility of the analyte, preventing on-column precipitation. -

Column Selection: A modern, Type-B high-purity silica C18 column is mandated to minimize silanol activity.

Experimental Protocol

Equipment & Reagents

| Component | Specification | Rationale |

| HPLC System | Agilent 1200/1260 or Waters Alliance (Quaternary Pump) | Standard analytical precision. |

| Detector | Diode Array Detector (DAD) | Required for peak purity assessment and |

| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | "Base-deactivated" technology ensures sharp peaks for basic pyridines. |

| Solvents | HPLC Grade Acetonitrile (ACN), Milli-Q Water | Minimize baseline noise. |

| Modifier | Trifluoroacetic Acid (TFA) or Formic Acid (FA) | TFA provides sharper peaks via ion-pairing; FA is LC-MS compatible. |

Mobile Phase Preparation

-

Mobile Phase A (Aqueous): 0.1% (v/v) TFA in Water.

-

Preparation: Add 1.0 mL TFA to 1000 mL Milli-Q water. Mix and degas.

-

-

Mobile Phase B (Organic): 0.1% (v/v) TFA in Acetonitrile.

-

Preparation: Add 1.0 mL TFA to 1000 mL Acetonitrile. Mix and degas.

-

Sample Preparation

-

Stock Solution (1 mg/mL): Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% DMSO . (Note: The compound may have limited solubility in pure methanol/water).

-

Working Standard (0.1 mg/mL): Dilute 100 µL of Stock Solution into 900 µL of 50:50 Water:Acetonitrile .

-

Critical Step: Filter through a 0.22 µm PTFE syringe filter before injection to protect the column.

-

Chromatographic Conditions

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temp | 30°C (Controlled) |

| Detection | UV at 254 nm (Reference: 360 nm, Bandwidth 100 nm) |

| Run Time | 20 Minutes |

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5% | Equilibration / Loading |

| 12.0 | 95% | Linear Gradient Elution |

| 15.0 | 95% | Column Wash |

| 15.1 | 5% | Return to Initial |

| 20.0 | 5% | Re-equilibration |

Method Validation & Logic

System Suitability Criteria

Before running unknown samples, the system must pass these checks to ensure data integrity (E-E-A-T principle of Trustworthiness).

-

Retention Factor (

): The main peak should elute between 5–10 minutes ( -

Tailing Factor (

): Must be -

Peak Purity: Using DAD, check the UV spectrum across the peak. It must be consistent (Match Factor > 990) to ensure no co-eluting impurities.

Linearity & Range

Construct a calibration curve from 0.01 mg/mL to 0.2 mg/mL (5 points). The correlation coefficient (

Visualization: Analytical Workflow

The following diagram outlines the logical flow from sample preparation to data reporting, including critical decision points.

Figure 1: Step-by-step analytical workflow for 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Peak Tailing | Interaction of Pyridine with Silanols | Ensure TFA concentration is 0.1%. Switch to a newer "End-capped" C18 column. |

| Split Peaks | Sample Solvent Incompatibility | The sample solvent (100% DMSO) is too strong. Dilute sample further with Mobile Phase A (Water). |

| Retention Shift | pH Instability | TFA is volatile. Prepare fresh mobile phase daily. Ensure column temperature is controlled. |

| High Backpressure | Precipitation | Sample precipitated in the injector/column. Check solubility in Mobile Phase A. Filter samples strictly. |

References

-

Gouda, M. A., et al. (2011).[4] Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry. Link (Provides synthetic context and structural properties).

-

Santa Cruz Biotechnology. 2-Amino-4-pyridin-4-yl-thiophene-3-carboxylic acid amide Product Data. Link (Confirms compound identity and commercial availability).

-

Abdelhameid, M. K., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link (Describes HPLC usage for similar thiophene carboxamide derivatives).

-

Agilent Technologies. HPLC Analysis of Amino Acids and Basic Compounds. Link (General reference for analyzing amine-containing compounds on C18).

Disclaimer: This protocol is for research use only. Users should validate the method in their own laboratory environment according to ICH Q2(R1) guidelines before use in regulated studies.

Sources

Application Note & Protocol: Synthesis of Novel Schiff Bases from 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide for Drug Discovery

Abstract

This technical guide provides a comprehensive protocol for the synthesis of novel Schiff bases derived from 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the combined pharmacophoric features of the pyridine, thiophene, and carboxamide moieties, which are prevalent in numerous biologically active molecules. The described methodology details a straightforward and efficient one-pot condensation reaction with various aromatic aldehydes. This guide is intended for researchers and scientists, offering in-depth procedural details, mechanistic insights, characterization data, and safety considerations to ensure reproducible and reliable results.

Introduction: The Rationale for Pyridinyl-Thiophene Schiff Bases

Schiff bases, or azomethines, are a class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-).[1] Their facile synthesis and versatile chemical and biological properties have established them as privileged scaffolds in medicinal chemistry.[2][3] The incorporation of heterocyclic rings, such as thiophene and pyridine, into Schiff base structures can significantly enhance their pharmacological profile, leading to a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6][7][8]

The starting material, 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide, is a promising building block. The 2-aminothiophene core is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[9] The pyridinyl substituent can enhance solubility and provides an additional site for hydrogen bonding interactions with biological targets. The carboxamide group further contributes to the molecule's potential for forming stable complexes and interacting with protein active sites. By converting the primary amino group into a Schiff base, we can introduce a diverse range of functionalities through the selection of different aromatic aldehydes, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Reaction Mechanism and Workflow

The synthesis of Schiff bases from 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide proceeds via a nucleophilic addition-elimination reaction. The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic. The lone pair of electrons on the nitrogen atom of the 2-amino group then attacks the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration, facilitated by the acidic catalyst, results in the formation of the stable imine or Schiff base.[10][11]

Figure 1: General workflow for the synthesis of Schiff bases.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of Schiff bases from 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide. Researchers should adapt the quantities and reaction times based on the specific aromatic aldehyde used.

3.1. Materials and Reagents

-

2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide (starting material)[12]

-

Various aromatic aldehydes (e.g., benzaldehyde, salicylaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Glacial Acetic Acid (catalyst)[15]

-

Deionized Water

-

Diethyl Ether

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Heating mantle

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Filtration apparatus

3.2. Safety Precautions

-

Conduct all reactions in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Aromatic aldehydes can be irritants and sensitizers. Avoid inhalation and skin contact.

-

Glacial acetic acid is corrosive. Handle with care.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

3.3. Synthetic Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide (1.0 mmol, 219.27 mg) in 20 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved.

-

Addition of Aldehyde: To this solution, add the desired aromatic aldehyde (1.0 mmol) dropwise.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[7]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials. The reaction is typically complete within 3-6 hours.

-

Isolation of the Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate of the Schiff base product should form. If no precipitate forms, the volume of the solvent can be reduced under vacuum.

-

Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol or diethyl ether to remove any unreacted aldehyde.

-

Drying: Dry the purified Schiff base in a vacuum oven at 40-50 °C to a constant weight.

-

Characterization: Characterize the final product using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

3.4. Waste Disposal

Dispose of all chemical waste according to your institution's hazardous waste disposal guidelines. Organic solvents and solid waste should be collected in separate, appropriately labeled containers.

Characterization of Synthesized Schiff Bases

The successful synthesis of the target Schiff bases can be confirmed by various spectroscopic methods.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The most significant change in the IR spectrum will be the disappearance of the N-H stretching vibrations of the primary amino group (typically around 3300-3500 cm⁻¹) and the appearance of a characteristic C=N (imine) stretching band in the region of 1600-1650 cm⁻¹.[2][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The disappearance of the broad singlet corresponding to the -NH₂ protons of the starting material is a key indicator of a successful reaction. A new singlet will appear in the downfield region (typically δ 8-10 ppm) corresponding to the azomethine proton (-CH=N-).[16][5] The aromatic protons of both the pyridinyl-thiophene moiety and the newly introduced aromatic ring will also be present in the spectrum.

-

¹³C NMR: The formation of the imine bond will be confirmed by the appearance of a new signal for the azomethine carbon (-C=N-) in the range of δ 150-165 ppm.[4]

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized Schiff base, confirming its identity.[2]

Table 1: Representative Data for Synthesized Schiff Bases

| Aldehyde Reactant | Product Structure (R group) | Molecular Formula | Yield (%) | M.p. (°C) | FT-IR (C=N, cm⁻¹) | ¹H NMR (CH=N, δ ppm) |

| Benzaldehyde | Phenyl | C₁₇H₁₂N₄OS | 85 | 210-212 | ~1625 | ~8.5 |

| Salicylaldehyde | 2-Hydroxyphenyl | C₁₇H₁₂N₄O₂S | 88 | 225-227 | ~1618 | ~8.9 (OH ~12.5) |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl | C₁₇H₁₁ClN₄OS | 90 | 230-232 | ~1630 | ~8.6 |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | C₁₈H₁₄N₄O₂S | 82 | 215-217 | ~1620 | ~8.4 |

Applications in Drug Development

The synthesized library of pyridinyl-thiophene Schiff bases can be screened for a variety of biological activities. Given the known pharmacological profiles of the constituent moieties, these compounds are promising candidates for:

-

Antimicrobial Agents: The thiophene and Schiff base components are known to exhibit antibacterial and antifungal properties.[5][8]

-

Anticancer Agents: Pyridine and thiophene derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines.[3]

-

Enzyme Inhibitors: The structural features of these molecules make them suitable for targeting the active sites of various enzymes.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of novel Schiff bases from 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide. The methodology is straightforward and allows for the generation of a diverse library of compounds for screening in drug discovery programs. The detailed characterization guidelines will assist researchers in confirming the successful synthesis and purity of their target molecules. The potential of these compounds as valuable scaffolds for the development of new therapeutic agents warrants further investigation.

References

-

Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base and Co(II) and Pd(II) Complexes. (2025). Applied Organometallic Chemistry. [Link]

-

Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. [Link]

-

Suitable solvent for Schiff base reaction? (2016). ResearchGate. [Link]

-

Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. (2023). ACS Omega. [Link]

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). Asian Journal of Chemistry. [Link]

-

Aminothiophene and Schiff base derivative-synthesis, Density Functional theory, ADME study and it's characterization. (2021). Asian Journal of Research in Chemistry. [Link]

-

Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. (2023). National Center for Biotechnology Information. [Link]

-

Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. (2023). Journal of the Serbian Chemical Society. [Link]

-

(PDF) Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. (2023). ResearchGate. [Link]

-

Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. (2022). Angewandte Chemie International Edition. [Link]

-

Schiff base. (n.d.). Wikipedia. [Link]

-

Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2-amino pyridine. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

-

What are the best solvents mixture to produce Schiff bases cristals? (2019). ResearchGate. [Link]

-

Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). Chemistry. [Link]

-

Mechanism of formation Schiff base. (n.d.). ResearchGate. [Link]

-

Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. (2023). Molecules. [Link]

-

Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. (2018). Der Pharma Chemica. [Link]

-

Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity. (2019). ResearchGate. [Link]

-

Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors. (2020). ResearchGate. [Link]

-

Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. (2022). Molecules. [Link]

-

Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. (2012). Molecules. [Link]

-

Novel Schiff bases–based thiophenes: Design, synthesis and biological evaluation. (2022). Journal of Molecular Structure. [Link]

-

Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity. (2019). National Center for Biotechnology Information. [Link]

-

Chemistry of 2-aminothiophene-3-carboxamide and related compounds. (2011). Turkish Journal of Chemistry. [Link]

-

(PDF) ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. (2011). ResearchGate. [Link]

-

Synthesis, Characterization and Anti-Microbial Studies of Metal (II) Complexes of Schiff Base Derived from Condensation of 2-Thiophene Carboxyldehyde and 2-Aminothiophenol. (2020). Semantic Scholar. [Link]

-

Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation. (2015). Organic Chemistry Portal. [Link]

Sources

- 1. Schiff base - Wikipedia [en.wikipedia.org]

- 2. oncologyradiotherapy.com [oncologyradiotherapy.com]

- 3. mdpi.com [mdpi.com]

- 4. Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base and Co(II) and Pd(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 2-Amino-4-pyridin-4-yl-thiophene-3-carboxylic acid amide | SCBT - Santa Cruz Biotechnology [scbt.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. asianpubs.org [asianpubs.org]

Troubleshooting & Optimization

Improving solubility of 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide in DMSO

Subject: Troubleshooting Solubility for 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide Ticket ID: SOL-2A4P-DMSO Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Executive Summary & Compound Profile

You are encountering solubility challenges with 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide . This is a common issue with this scaffold, which is widely utilized in kinase inhibitor discovery (specifically p38 MAPK and IKK

The difficulty stems from its structural rigidity. The 2-amino and 3-carboxamide groups form a strong intramolecular hydrogen bond network, locking the thiophene and amide into a planar conformation. This planarity, combined with the

Physicochemical Snapshot:

-

Core Scaffold: Aminothiophene carboxamide.[1]

-

Key Challenge: High Lattice Energy vs. Solvation Energy.

-

pKa (Calculated): ~5.3 (Pyridine nitrogen).

-

Preferred Solvent: DMSO (Dimethyl sulfoxide).[2][3][4][5][6]

-

Critical Failure Mode: "Crash-out" precipitation upon aqueous dilution.

Master Solubility Protocol (DMSO Stock)

Objective: Create a stable, precipitate-free stock solution (typically 10 mM - 50 mM).

Step-by-Step Dissolution Workflow

| Step | Action | Technical Rationale |

| 1 | Weighing | Weigh the powder into a glass vial. Avoid polypropylene (eppendorf) tubes for initial high-heat dissolution if possible, as leachables can occur with hot DMSO. |

| 2 | Solvent Addition | Add high-grade anhydrous DMSO (≥99.9%). Do not use DMSO that has been stored open to air (hygroscopic water uptake drastically reduces solubility). |

| 3 | Vortexing | Vortex at max speed for 60 seconds. Result: You will likely see a cloudy suspension. This is normal. |

| 4 | Thermal Shock | Heat the sealed vial to 45°C - 55°C in a water bath for 5-10 minutes. Warning: Do not exceed 60°C to avoid thermal degradation of the thiophene core. |

| 5 | Ultrasonication | Sonicate in a bath sonicator (35-40 kHz) for 10-15 minutes while warm. The combination of heat (kinetic energy) and cavitation disrupts the crystal lattice. |

| 6 | Visual Check | Hold the vial up to a light source. The solution must be completely clear. If "shimmering" or turbidity remains, repeat Steps 4-5. |

Troubleshooting Guide: Common Failure Modes

Issue 1: "The solution solidifies or precipitates after freezing."

Diagnosis: DMSO freezes at 18.5°C. Upon thawing, the compound often recrystallizes into a polymorph that is harder to redissolve.

-

Fix: Never use a stock immediately after thawing. You must re-heat (37°C) and vortex every time the stock is thawed.

-

Prevention: Aliquot stocks into single-use volumes to avoid freeze-thaw cycles.

Issue 2: "Immediate precipitation when adding stock to cell culture media."

Diagnosis: This is the "Solvent Shock" phenomenon. The hydrophobic compound crashes out when the dielectric constant shifts from DMSO (

-

Fix: The Intermediate Dilution Method.

-

Prepare your 1000x stock in DMSO.

-

Prepare an "Intermediate Solvent" of 50% DMSO / 50% PEG400 or Pure Ethanol .

-

Dilute the stock 1:10 into this intermediate solvent.

-

Pipette this diluted mix into the final media while vortexing the media.

-

Issue 3: "The solution turns dark yellow/brown over time."

Diagnosis: Aminothiophenes are electron-rich and prone to oxidation at the 2-amino position, especially in the presence of light and trace metals.

-

Fix: Store stocks in amber glass vials under inert gas (Argon/Nitrogen) at -20°C.

Advanced Visualization: Solubility Decision Tree

The following diagram outlines the logical flow for handling this compound, ensuring you distinguish between kinetic solubility issues (rate of dissolving) and thermodynamic limits (saturation).

Caption: Logical workflow for solubilizing rigid aminothiophene carboxamides, addressing both initial dissolution and aqueous transfer.

Frequently Asked Questions (FAQs)

Q: Can I use acid to improve solubility? A: In aqueous buffers, yes. The pyridine ring has a pKa of approximately 5.3. Lowering the pH to 4.0-4.5 (using acetic acid or HCl) will protonate the pyridine nitrogen, forming a salt that is significantly more water-soluble. However, do not add acid directly to the DMSO stock, as this can catalyze degradation of the thiophene amide bond over time.

Q: What is the maximum solubility in DMSO? A: While specific experimental values vary by batch, structurally similar kinase inhibitors typically saturate between 50 mM and 100 mM in pure DMSO. We recommend working at 10 mM or 20 mM to ensure a safety margin against precipitation during storage.

Q: My assay results are highly variable. Could solubility be the cause? A: Yes. This is likely due to "nanoprecipitation." The compound may form colloidal aggregates that are invisible to the naked eye but scatter light and interfere with enzymatic binding or cell uptake.

-

Verification: Spin your diluted assay media at 10,000 x g for 10 minutes. Analyze the supernatant concentration via HPLC/UV. If the concentration drops, you have aggregation.

Q: Can I use DMF instead of DMSO? A: Yes, DMF (Dimethylformamide) is a viable alternative and often has slightly better solvation power for this specific class of rigid amides. However, DMF is more toxic to cells than DMSO. If your assay is cell-free (e.g., enzymatic kinase assay), DMF is an excellent troubleshooting solvent.

References & Authoritative Sources

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text regarding solubility classification and "brick dust" molecules).

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[7] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

-

Selleck Chemicals. (n.d.).[8] Inhibitor Handling Instructions: Solubility and Stock Preparation. Retrieved from

-

Way, L., et al. (2004). Improving the Quality of High-Throughput Screening Results by Analytical Quality Control. Journal of Biomolecular Screening, 9(6). (Discusses DMSO water uptake and compound precipitation).

-

BenchChem. (2025).[4] Solubility Optimization for Aminothiophene Derivatives.

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. researchgate.net [researchgate.net]

- 3. ehs.wisc.edu [ehs.wisc.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]